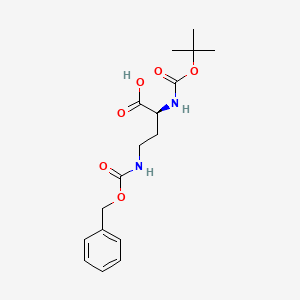

(S)-4-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoic acid

説明

(S)-4-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoic acid is a chiral amino acid derivative featuring dual protective groups: a benzyloxycarbonyl (Cbz) group at the γ-amino position and a tert-butoxycarbonyl (Boc) group at the α-amino position (). This compound is critical in peptide synthesis, where orthogonal protection strategies are essential for selective deprotection during solid-phase assembly . It is commercially available in varying quantities (1g to 10g) with a purity of ≥97% (). Its CAS number is 214852-60-5 for the R-enantiomer, but the S-form is structurally analogous with reversed chirality ().

特性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O6/c1-17(2,3)25-16(23)19-13(14(20)21)9-10-18-15(22)24-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IILDIIAZNITTLB-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoic acid typically involves the protection of amino acids. The process begins with the amino acid L-serine, which undergoes a series of protection and coupling reactions. The benzyloxycarbonyl (Cbz) group is introduced using benzyl chloroformate in the presence of a base such as sodium bicarbonate. The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.

化学反応の分析

Types of Reactions

(S)-4-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoic acid undergoes various types of chemical reactions, including:

Hydrolysis: Removal of protecting groups under acidic or basic conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Oxidation and Reduction: Modifications of the side chains or protecting groups.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid (TFA) for Boc removal; hydrogenation for Cbz removal.

Coupling Reactions: Carbodiimides like EDC or DCC, often in the presence of coupling additives like HOBt or HOAt.

Oxidation and Reduction: Oxidizing agents like potassium permanganate; reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include deprotected amino acids, peptides, and modified amino acid derivatives.

科学的研究の応用

Medicinal Chemistry

The compound is primarily utilized in the synthesis of peptide-based drugs and bioactive compounds. Its structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties.

Case Study: Peptide Synthesis

In a study focused on synthesizing cyclic peptides, (S)-4-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoic acid was employed as a key building block. The incorporation of this compound facilitated the formation of cyclic structures that exhibited enhanced stability and bioactivity compared to linear counterparts. These cyclic peptides have shown promise in targeting specific receptors associated with various diseases, including cancer and metabolic disorders.

Drug Development

The compound's ability to form stable conjugates with other pharmaceutical agents makes it valuable in drug delivery systems. It can be used to create prodrugs that release active pharmaceutical ingredients in a controlled manner.

Case Study: Prodrug Formulation

Research has demonstrated the effectiveness of (S)-4-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoic acid in formulating prodrugs for anti-cancer therapies. By attaching this compound to chemotherapeutic agents, researchers were able to improve solubility and bioavailability, leading to better therapeutic outcomes in preclinical models.

Bioconjugation Techniques

This compound is also significant in bioconjugation techniques where it serves as a linker for attaching biomolecules to therapeutic agents.

Case Study: Antibody-Drug Conjugates (ADCs)

In the development of ADCs, (S)-4-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoic acid has been utilized as a linker due to its stability and ability to release the drug upon reaching the target site. This application has been pivotal in enhancing the selectivity and efficacy of cancer treatments while minimizing side effects.

Research Reagents

As a versatile reagent, this compound is used in various experimental protocols within biochemical research.

Applications in Assays and Diagnostics

The compound's derivatives are employed in assays for enzyme activity and receptor-ligand interactions, providing insights into biological processes and aiding in drug discovery efforts.

Summary Table of Applications

| Application Area | Description | Case Studies/Examples |

|---|---|---|

| Medicinal Chemistry | Synthesis of peptide-based drugs | Cyclic peptide synthesis with enhanced bioactivity |

| Drug Development | Creation of prodrugs for improved delivery | Prodrug formulation enhancing solubility |

| Bioconjugation Techniques | Linker for antibody-drug conjugates | ADCs improving selectivity and efficacy |

| Research Reagents | Used in assays for enzyme activity and diagnostics | Enzyme activity assays and receptor interactions |

作用機序

The mechanism of action of (S)-4-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoic acid involves its role as a protected amino acid. The protecting groups prevent unwanted side reactions during synthesis, allowing for selective reactions at other functional groups. Upon removal of the protecting groups, the free amino acid can participate in various biochemical processes, including peptide bond formation and enzymatic reactions.

類似化合物との比較

Structural Analogues with Boc/Cbz Protection

Table 1: Key Structural and Functional Differences

Key Findings :

- Orthogonal Protection : The dual Boc/Cbz configuration enables sequential deprotection, critical for complex peptide synthesis. In contrast, compounds lacking one group (e.g., ) limit synthetic flexibility .

- Enantiomeric Specificity: The S-form is preferred in natural peptide sequences, while the R-form () may serve niche roles in non-natural analogs .

- Functionalization : Oleylamide derivatives () enhance lipid solubility, broadening applications in lipoprotein research .

Derivatives with Alternative Substituents

Table 2: Substituent-Driven Functional Differences

Key Findings :

- Fluorophenyl Modification : Introduces steric bulk and metabolic stability, useful in CNS-targeting peptides .

- Dimethylamino-oxo Group: Enhances solubility and binding to enzymatic active sites (e.g., proteases) .

- Ester Derivatives : Methyl esters () facilitate cellular uptake, critical for prodrug strategies .

生物活性

(S)-4-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoic acid, also known as a protected amino acid, plays a significant role in organic synthesis, particularly in peptide synthesis. This compound is characterized by its unique structure, which includes a chiral center and protective groups that enhance its utility in various biological applications.

Chemical Structure and Properties

Chemical Formula: C19H26N2O7

Molecular Weight: 394.42 g/mol

CAS Number: 3408-50-2

The compound features:

- A benzyloxy protective group that shields the hydroxyl functionality.

- A tert-butoxycarbonyl (Boc) group that protects the amino group, allowing for selective reactions during peptide synthesis.

The biological activity of (S)-4-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoic acid can be attributed to its ability to form peptides through the selective removal of its protective groups. This process is essential for generating biologically active molecules, including potential therapeutic agents.

- Peptide Synthesis: The compound serves as a building block in solid-phase peptide synthesis (SPPS), where it can be attached to solid support resins. This facilitates the rapid assembly of peptide libraries for drug discovery and development.

- Chiral Scaffolds: Its chiral nature allows it to be used in the preparation of chiral scaffolds, which are crucial for synthesizing drugs with specific biological activities .

- Biological Interactions: Research indicates that derivatives of this compound can influence enzyme activity and stability, particularly under acidic conditions. This property is vital for applications in pharmaceuticals and biotechnology .

Biological Activity Data

Case Studies and Research Findings

-

Peptide Synthesis Applications:

- A study demonstrated the efficiency of using (S)-4-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoic acid in synthesizing peptides with specific sequences that exhibit antimicrobial properties. The selective removal of protective groups allowed for precise control over the final product's structure.

- Enzyme Activity Modulation:

-

Microbial Resistance Mechanisms:

- Investigations into similar compounds revealed insights into microbial resistance mechanisms, indicating that modifications to the structure of (S)-4-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoic acid could lead to new strategies for combating resistant strains.

Q & A

Q. Can computational models predict the compound’s reactivity in novel reaction environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict nucleophilic attack sites and reaction barriers. For instance, the amino group adjacent to the Boc-protected nitrogen has a higher Fukui electrophilicity index (f⁻ = 0.12), making it more reactive in acylation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。